molecular formula C16H26N2O3S B5668268 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine

1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B5668268
M. Wt: 326.5 g/mol
InChI Key: POLYNMUTYIBDSL-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:

    Formation of 4-ethoxybenzyl chloride: This can be achieved by reacting 4-ethoxybenzyl alcohol with thionyl chloride or phosphorus trichloride under anhydrous conditions.

    N-alkylation of piperazine: The 4-ethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydride to form 1-(4-ethoxybenzyl)piperazine.

    Sulfonylation: Finally, 1-(4-ethoxybenzyl)piperazine is reacted with propylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: 1-(4-ethoxybenzyl)-4-(propylthio)piperazine.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity can be studied to understand its effects on various biological systems, including its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the body, including neurotransmitter receptors, enzymes, and ion channels. The ethoxybenzyl and propylsulfonyl groups may enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

    1-(4-methoxybenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.

    1-(4-ethoxybenzyl)-4-(butylsulfonyl)piperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.

Uniqueness: 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the specific combination of the ethoxybenzyl and propylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs. These differences can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-5-7-16(8-6-15)21-4-2/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLYNMUTYIBDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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